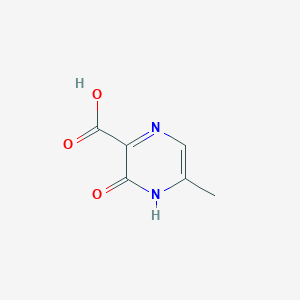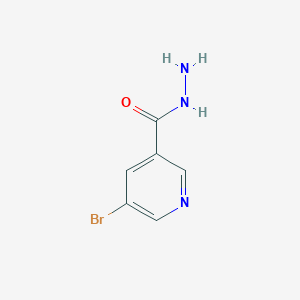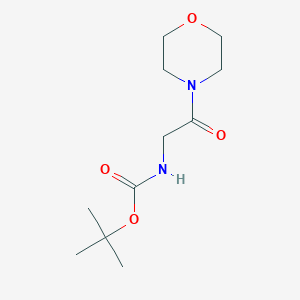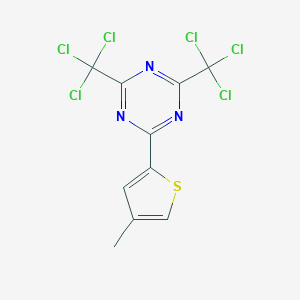
2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine, also known as MTT, is a compound that has gained significant attention in scientific research due to its unique chemical properties. MTT is a triazine-based compound that has been used in a variety of applications, including as a herbicide, insecticide, and fungicide. In recent years, MTT has also been studied for its potential use in biomedical research and drug development.
Mecanismo De Acción
The mechanism of action of 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine is not fully understood. However, it is believed that 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine acts as an electron acceptor, which can lead to the formation of reactive oxygen species (ROS). ROS are known to cause oxidative stress, which can result in cell death. 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine has also been shown to inhibit the activity of certain enzymes, such as succinate dehydrogenase and lactate dehydrogenase.
Biochemical and Physiological Effects
2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine can induce apoptosis, inhibit cell proliferation, and alter mitochondrial function. Additionally, 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine is its ease of use as a cell viability assay. The assay is simple, cost-effective, and can be used with a variety of cell types. Additionally, 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine has a high degree of sensitivity, which allows for the detection of small changes in cell viability.
However, there are also limitations to the use of 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine. One limitation is that 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine is not a direct measure of cell viability, as it only measures the metabolic activity of living cells. Additionally, 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine can be affected by a variety of factors, including the presence of other compounds, pH, and temperature.
Direcciones Futuras
There are several future directions for the use of 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine in scientific research. One area of interest is the development of 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine-based assays for the detection of specific biomolecules, such as enzymes and proteins. Additionally, 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine has been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Further research is needed to fully understand the mechanism of action of 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine and its potential applications in biomedical research and drug development.
Conclusion
2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine is a triazine-based compound that has gained significant attention in scientific research due to its unique chemical properties. 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine has been studied for its potential use in biomedical research and drug development, primarily as a cell viability assay. 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine has a variety of biochemical and physiological effects, and there are several future directions for its use in scientific research. While there are limitations to the use of 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine, it remains a valuable tool for evaluating the cytotoxicity of drugs and other compounds.
Métodos De Síntesis
2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine can be synthesized through a variety of methods, including the reaction of 2-mercapto-4-methylthiazole with trichloromelamine. The resulting product is then treated with a base, such as sodium hydroxide, to form 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine. Other synthesis methods include the reaction of 2,4,6-trichloro-1,3,5-triazine with 4-methylthiophenol in the presence of a catalyst.
Aplicaciones Científicas De Investigación
2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine has been studied extensively for its potential use in biomedical research and drug development. One of the primary applications of 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine is its use as a cell viability assay. 2-(4-Methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine is converted to formazan by living cells, which can be measured using a spectrophotometer. This assay is commonly used to evaluate the cytotoxicity of drugs and other compounds.
Propiedades
Número CAS |
117482-75-4 |
|---|---|
Fórmula molecular |
C10H5Cl6N3S |
Peso molecular |
411.9 g/mol |
Nombre IUPAC |
2-(4-methylthiophen-2-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C10H5Cl6N3S/c1-4-2-5(20-3-4)6-17-7(9(11,12)13)19-8(18-6)10(14,15)16/h2-3H,1H3 |
Clave InChI |
LMRBXDFCBMGAHC-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=C1)C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
SMILES canónico |
CC1=CSC(=C1)C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





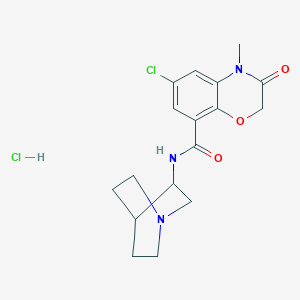
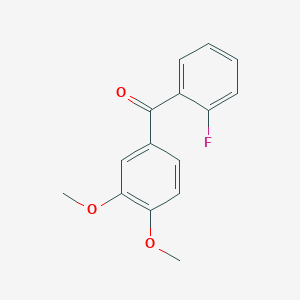
![3'-Amino-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B56076.png)
![4-[1,2-Dimethyl-6-(2-trimethylsilylethoxymethoxy)cyclohexyl]but-3-en-2-one](/img/structure/B56078.png)

![Methyl 2-[bis(prop-2-ynyl)amino]acetate](/img/structure/B56083.png)
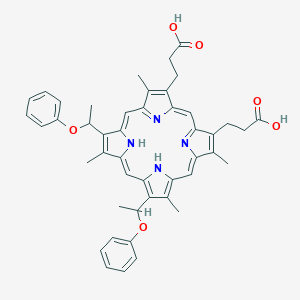
![[(2R,3S,4S)-3,4,5-triacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B56087.png)

